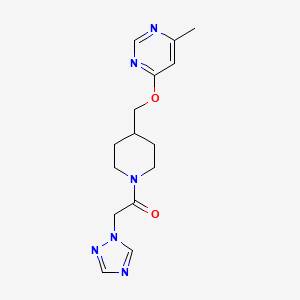

1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that require precise control over reaction conditions and reagent selection. In the case of the compound 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, the synthesis was achieved through the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine. This process was followed by thorough characterization using techniques such as elemental analysis, IR, and 1H NMR spectra. Additionally, single-crystal X-ray diffraction was employed to determine the crystal structure, which was found to belong to the monoclinic system with specific space group parameters .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and bioactivity. For the compound mentioned above, the crystal structure revealed a nonplanar molecule with the piperidine ring adopting a chair conformation. The dihedral angle between the pyridine and benzene rings was measured at 86.1(9)°, indicating a significant twist between these two planar systems. No intra- or intermolecular hydrogen bonds were observed within the crystal structure, which can influence the compound's solubility and stability .

Chemical Reactions Analysis

Chemical reactions involving the synthesized compounds can provide insights into their reactivity and potential applications. Although the provided data does not detail specific reactions beyond the synthesis, the absence of intra- or intermolecular hydrogen bonds in the crystal structure suggests that the compound might be more reactive towards nucleophiles or electrophiles due to the lack of stabilizing interactions within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as density, melting point, and solubility, are determined by its molecular structure. The compound synthesized in paper has a density of 1.270 g/cm³. The crystallographic data, including the cell constants and volume, provide additional information that can be used to predict and understand these properties. The bioactivity assays indicated that the compound exhibited broad inhibitory activities toward fungi, which is a significant finding for potential pharmaceutical applications .

In another study, the compound 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine was synthesized and characterized. The crystal structure was determined, and the molecular conformation was found to be stabilized by an intramolecular C–H…N hydrogen bond. The crystal packing was further stabilized by N—H···N hydrogen bonds and C—H…π interactions, forming a two-dimensional supramolecular network. The molecular geometry was optimized using density functional theory (DFT), and various properties such as atomic charges, HOMO-LUMO energy levels, and thermodynamic properties at different temperatures were calculated .

The analysis of these compounds provides a comprehensive understanding of their synthesis, molecular structure, potential chemical reactions, and physical and chemical properties, which are essential for their application in various fields, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

Compounds structurally related to "1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one" have been synthesized using multi-component one-pot synthesis methods under mild conditions. These compounds exhibit significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies with active compounds against Bcl-2 protein have shown good binding affinity, indicating potential therapeutic applications in cancer treatment (Parveen et al., 2017).

Antimicrobial Activity

Novel derivatives containing elements of the chemical structure have been synthesized and evaluated for their antimicrobial properties. These compounds have shown strong activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Krolenko et al., 2016).

Biological Activity

The structural motifs present in "1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one" are common in compounds with diverse biological activities. For example, compounds with similar structures have been assessed for their anti-proliferative, antifungal, and antibacterial activities. This suggests potential applications in the development of new therapeutic agents targeting various diseases (Suresh et al., 2016).

Pharmaceutical Applications

Compounds with structural similarities have been explored for their pharmacological properties, including muscarinic activity, which is crucial for treating conditions such as Alzheimer's disease. The synthesis and evaluation of these compounds have led to insights into their potential use as drugs for neurological disorders (Moltzen et al., 1994).

Eigenschaften

IUPAC Name |

1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-12-6-14(18-10-17-12)23-8-13-2-4-20(5-3-13)15(22)7-21-11-16-9-19-21/h6,9-11,13H,2-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZHNPPWIUGKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)

![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)

![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)

![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509193.png)

![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)